L-Ciclopropilglicina

Descripción general

Descripción

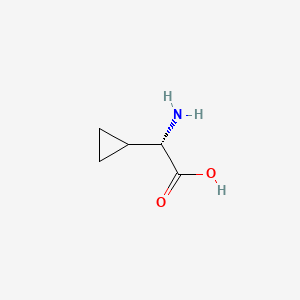

L-Cyclopropylglycine is an organic compound with the chemical formula C5H9NO2 . It is a white crystalline solid that is soluble in water and organic solvents. This compound exists in two isomers, D and L forms, with the L form being biologically active.

Aplicaciones Científicas De Investigación

L-Cyclopropylglycine is widely used in scientific research due to its unique properties. It serves as an important unnatural amino acid in pharmaceutical synthesis, where it is used to protect amino acids during peptide and protein synthesis. Additionally, it is utilized in the synthesis of anticancer drugs, antibiotics, and pesticides.

Mecanismo De Acción

Target of Action

It is known that l-cyclopropylglycine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Mode of Action

It is synthesized through various methods, including carbene and ylide addition to alkenes, enzymatic reactions, the kulinkovich cyclopropanation of esters and amides, mirc reactions, the modification of cyclopropanecarbaldehydes by the strecker reaction, and other transformations of functional groups of cyclopropanes .

Biochemical Pathways

It is known that l-cyclopropylglycine is used as a conformationally rigid cyclopropane-containing analog of glutamic acid and proline and also as components of physiologically active peptides .

Pharmacokinetics

It is known that l-cyclopropylglycine is soluble in water and insoluble in ethanol .

Análisis Bioquímico

Cellular Effects

The cellular effects of L-Cyclopropylglycine have been studied in cell lines such as HEK293 and SH-SY5Y . It was found that L-Cyclopropylglycine did not affect the level of Ki-67, a proliferation marker, in these cell lines . It did reduce the number of early apoptotic cells, suggesting a protective action .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that L-Cyclopropylglycine does not affect the level of Ki-67 in examined cell lines and distribution of the cells over G1 and G2 phases of the cell cycle .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Cyclopropylglycine can be synthesized through the reaction of cyclopropylamine with methyl aldehyde under controlled conditions. The reaction typically involves the use of a reducing agent to facilitate the formation of the amino acid.

Industrial Production Methods: In an industrial setting, the synthesis of L-Cyclopropylglycine is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and adjustments to optimize the reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: L-Cyclopropylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Derivatives of L-Cyclopropylglycine with different functional groups.

Comparación Con Compuestos Similares

L-Cyclopropylglycine is unique compared to other similar compounds due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include other amino acids with different side chains, such as L-Alanine and L-Valine. The presence of the cyclopropyl group in L-Cyclopropylglycine enhances its reactivity and stability, making it a valuable compound in various applications.

List of Similar Compounds

L-Alanine

L-Valine

L-Leucine

L-Isoleucine

Actividad Biológica

L-Cyclopropylglycine (CPG) is a non-proteinogenic amino acid notable for its unique cyclopropyl group attached to the alpha carbon of the glycine backbone. This structural characteristic imparts distinct biological activities, making CPG a valuable compound in biochemical research, particularly in enzyme mechanisms and receptor interactions.

L-Cyclopropylglycine can be synthesized through various methods, including chemical synthesis and biocatalytic processes. The biocatalytic method often employs lyophilized cells in a phosphate buffer solution, utilizing ammonium formate and NADH as co-substrates to facilitate enzymatic reactions. This compound exhibits chirality, leading to two enantiomers: L-cyclopropylglycine and D-cyclopropylglycine, with the former being more relevant in biological contexts.

The biological activity of L-Cyclopropylglycine primarily involves its role as an inhibitor or modulator in various biochemical pathways. Its unique structure allows it to selectively interact with specific enzymes and receptors, influencing neurotransmitter synthesis and metabolism. Notably, CPG has been shown to modulate enzyme activity within the radical S-adenosyl-L-methionine (RS) enzyme family, making it a potent probe for studying biological processes.

Biological Effects

Research indicates that L-Cyclopropylglycine exhibits several biological effects:

- Inhibition of Enzyme Activity : CPG can inhibit β-oxidation processes in the liver, leading to altered acyl-CoA concentrations and impacting gluconeogenesis and ketogenesis. In studies involving mice, administration of CPG resulted in significant reductions in hepatic glucose production and plasma β-hydroxybutyrate levels .

- Neuroactive Properties : CPG has been implicated in neuroplasticity studies. It can evoke membrane potential responses in synaptoneurosomes, indicating its potential role in modulating neuronal activity and influencing memory processes .

Case Studies and Experimental Data

-

Hepatic Metabolism :

- In a study examining the effects of CPG on hepatic metabolism, researchers infused CPG into conscious rodents. Results showed a 44% decline in hepatic glucose production after four hours of treatment. The study linked this decline to altered acyl-CoA profiles, with short-chain acyl-CoAs being depleted while long-chain acyl-CoAs accumulated .

- Neuroplasticity :

Comparative Analysis with Similar Compounds

| Compound | Structure Features | Biological Activity |

|---|---|---|

| L-Cyclopropylglycine (CPG) | Cyclopropyl group attached to glycine | Inhibits β-oxidation; modulates neurotransmitter synthesis |

| tert-Butoxycarbonylamino-cyclopropyl-methanol | Hydroxyl group instead of carboxylic acid | Different reactivity profile; less studied |

| tert-Butoxycarbonylamino-cyclopropyl-amine | Amine group instead of carboxylic acid | Similar structural features; varied biological effects |

Propiedades

IUPAC Name |

(2S)-2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363564 | |

| Record name | L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49606-99-7 | |

| Record name | L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.